molecular formula C14H15IN2O2S B291231 N-[4-(dimethylamino)phenyl]-4-iodobenzenesulfonamide

N-[4-(dimethylamino)phenyl]-4-iodobenzenesulfonamide

Cat. No. B291231
M. Wt: 402.25 g/mol
InChI Key: VDAFIVMTDIEELJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(dimethylamino)phenyl]-4-iodobenzenesulfonamide, also known as SBI-425, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of sulfonamides, which are widely used in medicinal chemistry due to their diverse pharmacological activities.

Mechanism of Action

The mechanism of action of N-[4-(dimethylamino)phenyl]-4-iodobenzenesulfonamide is not fully understood, but it is believed to act by inhibiting the activity of a protein called SIRT2. SIRT2 is a member of the sirtuin family of proteins, which are involved in various cellular processes, including gene expression, DNA repair, and metabolism. SIRT2 has been implicated in several diseases, including cancer and neurodegenerative disorders, making it an attractive target for drug development.
Biochemical and Physiological Effects:
N-[4-(dimethylamino)phenyl]-4-iodobenzenesulfonamide has been shown to have several biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and inhibition of inflammation. In addition, N-[4-(dimethylamino)phenyl]-4-iodobenzenesulfonamide has been found to have neuroprotective effects by preventing oxidative stress and reducing neuronal cell death.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[4-(dimethylamino)phenyl]-4-iodobenzenesulfonamide in lab experiments is its specificity for SIRT2, which allows for the study of the specific role of SIRT2 in various cellular processes. However, one limitation of using N-[4-(dimethylamino)phenyl]-4-iodobenzenesulfonamide is its relatively low yield, which can make it challenging to obtain sufficient quantities for experiments.

Future Directions

There are several future directions for research on N-[4-(dimethylamino)phenyl]-4-iodobenzenesulfonamide. One area of interest is the development of more efficient synthesis methods to increase the yield of N-[4-(dimethylamino)phenyl]-4-iodobenzenesulfonamide. In addition, further studies are needed to fully understand the mechanism of action of N-[4-(dimethylamino)phenyl]-4-iodobenzenesulfonamide and its potential therapeutic applications in various diseases. Furthermore, the development of SIRT2-specific inhibitors, including N-[4-(dimethylamino)phenyl]-4-iodobenzenesulfonamide, may lead to the development of novel therapies for cancer and neurodegenerative disorders.

Synthesis Methods

The synthesis of N-[4-(dimethylamino)phenyl]-4-iodobenzenesulfonamide involves the reaction of 4-iodobenzenesulfonyl chloride with N,N-dimethylaniline in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the resulting product is purified by column chromatography. The yield of N-[4-(dimethylamino)phenyl]-4-iodobenzenesulfonamide obtained from this method is typically around 50%.

Scientific Research Applications

N-[4-(dimethylamino)phenyl]-4-iodobenzenesulfonamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, N-[4-(dimethylamino)phenyl]-4-iodobenzenesulfonamide has been shown to inhibit the growth of multiple cancer cell lines, including breast, colon, and lung cancer cells. In addition, N-[4-(dimethylamino)phenyl]-4-iodobenzenesulfonamide has been found to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Furthermore, N-[4-(dimethylamino)phenyl]-4-iodobenzenesulfonamide has been investigated for its potential neuroprotective effects, as it has been shown to prevent neuronal cell death in vitro.

properties

Molecular Formula

C14H15IN2O2S

Molecular Weight

402.25 g/mol

IUPAC Name

N-[4-(dimethylamino)phenyl]-4-iodobenzenesulfonamide

InChI

InChI=1S/C14H15IN2O2S/c1-17(2)13-7-5-12(6-8-13)16-20(18,19)14-9-3-11(15)4-10-14/h3-10,16H,1-2H3

InChI Key

VDAFIVMTDIEELJ-UHFFFAOYSA-N

SMILES

CN(C)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)I

Canonical SMILES

CN(C)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)I

Origin of Product

United States

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